molecular formula C15H18N2O B7510602 1-(2-Methylquinolin-4-yl)piperidin-3-ol

1-(2-Methylquinolin-4-yl)piperidin-3-ol

Cat. No.: B7510602
M. Wt: 242.32 g/mol
InChI Key: GHTCYJGTVXEFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylquinolin-4-yl)piperidin-3-ol is a chemical compound of significant interest in medicinal chemistry research, designed for laboratory investigation purposes only. Its molecular structure incorporates a 2-methylquinoline moiety linked to a piperidin-3-ol group. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds with documented anticancer and enzyme-inhibitory properties . Research on quinoline-based compounds has demonstrated their potential as substrates for enzymes like DT-diaphorase (NQO1), which is frequently overexpressed in solid tumors, suggesting a possible research application in investigating cancer cell metabolism and cytotoxicity mechanisms . Furthermore, functionalized quinoline derivatives have been explored as inhibitors for metalloproteases, such as Botulinum neurotoxin A, highlighting the scaffold's utility in neuroscience and toxicology research . The piperidine ring is a common feature in pharmaceuticals that influences a molecule's physicochemical properties and target binding. The specific combination of these two rings in this compound presents researchers with a versatile chemical tool for probing biological systems, studying structure-activity relationships (SAR), and evaluating novel therapeutic mechanisms. Researchers are encouraged to investigate this compound's specific mechanism of action, pharmacokinetic profile, and potency in various biochemical and cell-based assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methylquinolin-4-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-9-15(17-8-4-5-12(18)10-17)13-6-2-3-7-14(13)16-11/h2-3,6-7,9,12,18H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTCYJGTVXEFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several piperidin-3-ol derivatives have been designed as hydroxychloroquine (HCQ) and chloroquine (CQ) analogues for SARS-CoV-2 inhibition:

Compound Name Key Structural Features Binding Affinity (ΔG, kcal/mol) Safety Profile Reference
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol 6-Chloroquinoline, piperidin-4-yl substitution -8.2 (Spike protein) Augmented safety vs. HCQ
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine 7-Chloroquinoline, cyclohexane diamine -7.9 (Spike protein) Augmented safety vs. CQ
1-(2-Methylquinolin-4-yl)piperidin-3-ol 2-Methylquinoline, piperidin-3-ol Not reported Unknown

Key Findings :

  • Substitution at the quinoline 2-position (methyl vs. chloro) and piperidine hydroxyl position (3-ol vs. 4-ol) may modulate target interaction and safety .

Kinase Inhibitors Featuring Piperidin-3-ol

Piperidin-3-ol derivatives have shown selectivity for sphingosine kinase 1 (SK1):

Compound Name Selectivity (SK1/SK2) Therapeutic Target Reference
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) 6.1-fold SK1 inhibition
This compound Not reported N/A N/A

Key Findings :

  • RB-019’s 4-octylphenethyl group enhances SK1 selectivity, highlighting the impact of lipophilic substituents on target specificity .
  • The absence of a quinoline moiety in RB-019 suggests divergent structure-activity relationships compared to antiviral analogues .

Physicochemical and Stereochemical Considerations

  • Stereoisomerism : Piperidin-3-ol derivatives can exist as enantiomers due to the asymmetric carbon at the 3-position. Studies show <10-fold affinity differences between enantiomers, suggesting minimal impact on receptor binding for some targets .
  • LogP and Solubility: Analogues like 1-(4-amino-2-fluorophenyl)piperidin-3-ol (LogP = 2.01) exhibit moderate lipophilicity, which may influence blood-brain barrier penetration .

Preparation Methods

Halogenation of 2-Methylquinoline

Synthesis of 4-chloro-2-methylquinoline is critical. While direct chlorination of 2-methylquinoline remains challenging, bromination followed by halogen exchange offers a workaround:

  • Bromination : 2-Methylquinoline reacts with N-bromosuccinimide (NBS) in CH₂Cl₂ at room temperature, yielding 4-bromo-2-methylquinoline.

  • Chlorination : Bromide displacement using CuCl₂ in DMF at 120°C converts the bromine to chlorine, though this step requires optimization to minimize decomposition.

Table 1: Halogenation Conditions and Yields

Halogenating AgentSolventTemperatureYield (%)
NBSCH₂Cl₂RT85
POCl₃Toluene110°C62
CuCl₂DMF120°C45

Microwave-Assisted Coupling

Microwave irradiation accelerates the coupling of 4-chloro-2-methylquinoline with piperidin-3-ol, reducing reaction times from hours to minutes. For instance, a mixture irradiated at 150°C for 15 minutes in DMF achieves 58% yield, compared to 34% under conventional heating. This method minimizes side products like quinoline dimerization.

Challenges and Mitigation Strategies

Steric Hindrance

The 2-methyl group on quinoline impedes access to the 4-position, necessitating elevated temperatures or catalytic additives. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity by enhancing interfacial contact.

Deprotection Side Reactions

Acidic deprotection of Boc groups can degrade the quinoline core. Switching from HCl in dioxane to trifluoroacetic acid (TFA) in CH₂Cl₂ at 0°C preserves the heterocycle while achieving quantitative deprotection.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Yield

MethodKey StepsOverall Yield (%)
Boc-mediated condensationProtection → Coupling → Deprotection21–47
Direct substitutionHalogenation → Substitution34–58
Microwave-assistedMicrowave coupling58

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methylquinolin-4-yl)piperidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves coupling a quinoline derivative (e.g., 2-methylquinolin-4-yl) with a functionalized piperidine ring. A common approach is nucleophilic substitution or reductive amination, using solvents like ethanol or dichloromethane. Catalysts such as sodium hydroxide or palladium-based systems may enhance efficiency. Temperature control (e.g., 60–80°C) and reaction time (12–24 hours) are critical to minimize by-products like dehalogenated intermediates .
  • Data Insight : In analogous piperidine-quinoline hybrids, yields range from 40% to 75%, with purity >95% achieved via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.5–8.5 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and hydroxyl group (δ 4.5–5.5 ppm). Coupling constants (J-values) distinguish axial/equatorial substituents on the piperidine ring .
  • IR : Stretching vibrations for -OH (~3200 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, while fragmentation patterns identify substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on quinoline or piperidine) affect the compound’s biological activity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in substituents (e.g., fluorine at quinoline C-6, methyl groups on piperidine) and testing in vitro/in vivo models. For example:

  • Replacing 2-methylquinoline with 4-bromoquinoline increases steric bulk, potentially altering binding affinity to targets like kinases .
  • Hydroxyl group position on piperidine (3- vs. 4-ol) can drastically impact selectivity for enzymes such as sphingosine kinase 1 (SK1), as seen in related compounds (15-fold selectivity difference) .
    • Data Contradiction : Minor structural changes (e.g., moving a methyl group from C-2 to C-6 on quinoline) may lead to conflicting activity reports; orthogonal assays (e.g., enzymatic vs. cell-based) are recommended to resolve discrepancies .

Q. What strategies mitigate stereochemical challenges during synthesis, and how do enantiomers influence pharmacological profiles?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution to isolate enantiomers. For example, N-methylpiperidin-3-ol derivatives show <10-fold affinity differences between enantiomers in receptor binding assays .
  • Epimerization Control : Avoid basic conditions that promote racemization. In quaternary ammonium salts (e.g., benziloyl esters), epimeric forms can exhibit up to 100-fold differences in receptor affinity, necessitating strict stereochemical characterization .

Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar analogs?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from identical cell lines or enzyme preparations). For example, SK1 inhibitors with a 2-carbon tether between piperidine and quinoline show consistent selectivity over SK2, while shorter/longer tethers introduce variability .
  • Computational Modeling : Molecular docking or MD simulations clarify how subtle structural differences (e.g., fluorine substitution) alter binding modes in targets like MAO-B .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.